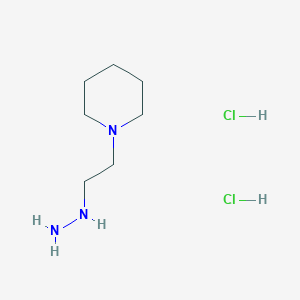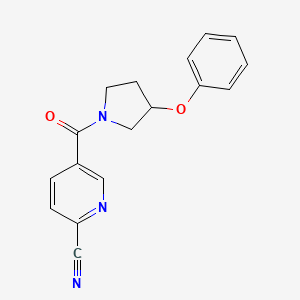![molecular formula C21H21N3O B2744548 N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide CAS No. 1240831-51-9](/img/structure/B2744548.png)
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide, also known as CFA or Compound 14, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CFA belongs to the family of fluorescent probes and is commonly used in biological research as a tool to study the behavior of proteins, enzymes, and other biomolecules.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide works by binding to proteins and enzymes and altering their behavior. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide in lab experiments has several advantages. It is a highly specific probe that binds to proteins and enzymes with high affinity, making it a useful tool for studying their interactions and functions. Additionally, this compound has a high quantum yield, which makes it a highly sensitive probe for fluorescence imaging.
However, there are also limitations to the use of this compound in lab experiments. Its complex synthesis process and high cost can make it difficult to obtain in large quantities. Additionally, its potential toxicity and limited solubility can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide in scientific research. One potential application is in the development of new cancer therapies. This compound has shown promise as a therapeutic agent for cancer treatment, and further research is needed to explore its potential in this area.
Another future direction for this compound is in the development of new fluorescent probes for studying biomolecules. Its high specificity and sensitivity make it a promising candidate for the development of new probes for imaging and studying proteins, enzymes, and other biomolecules.
Conclusion
In conclusion, this compound, or this compound, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its use as a fluorescent probe has made it a useful tool for studying the behavior of proteins, enzymes, and other biomolecules. While there are limitations to its use in lab experiments, its potential for future applications in cancer therapy and the development of new fluorescent probes make it an exciting area of research.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide involves a multi-step process that starts with the reaction of cyclopentanone with malononitrile to form 1-cyanocyclopentene. This intermediate is then reacted with 9H-fluorene-2-amine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide is commonly used in scientific research as a fluorescent probe to study the behavior of proteins and enzymes. It has been shown to bind to proteins and enzymes with high affinity, making it a useful tool for studying their interactions and functions. This compound has also been used to study the behavior of cancer cells and has shown potential as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(9H-fluoren-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-14-21(9-3-4-10-21)24-20(25)13-23-17-7-8-19-16(12-17)11-15-5-1-2-6-18(15)19/h1-2,5-8,12,23H,3-4,9-11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHYVMXBQZFDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2744474.png)
![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2744476.png)

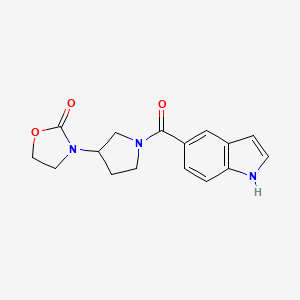
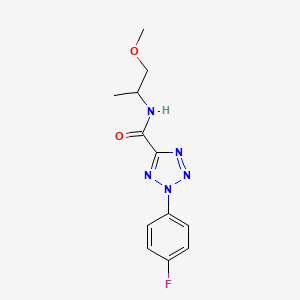
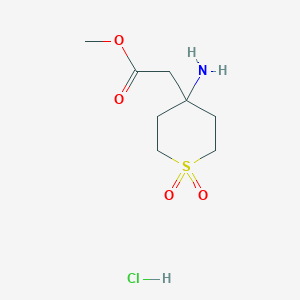
![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)
![1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2744484.png)
